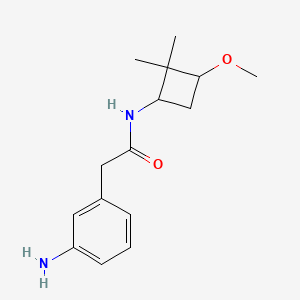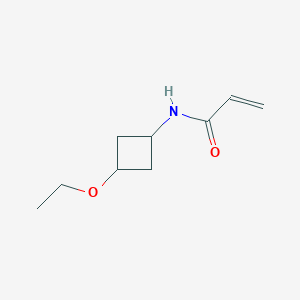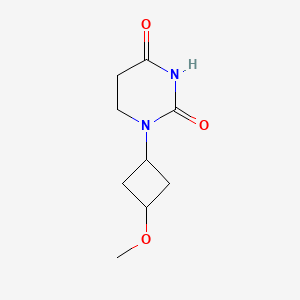![molecular formula C16H21N3O B6633237 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex molecular structure, which includes a pyrazole ring and a tetrahydronaphthalene moiety.
Métodos De Preparación
The synthesis of 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to the tetrahydronaphthalene moiety through a series of nucleophilic substitution reactions . The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the nucleophilic attack. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Aplicaciones Científicas De Investigación
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes, such as reducing inflammation or modulating signal transduction pathways .
Comparación Con Compuestos Similares
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
4-Methylpyrazole: Known for its use in treating methanol and ethylene glycol poisoning.
Pyridazine derivatives: These compounds share structural similarities and have diverse pharmacological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific combination of a pyrazole ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
8-[2-(4-methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-10-18-19(11-12)8-7-17-16-4-2-3-13-5-6-14(20)9-15(13)16/h5-6,9-11,16-17,20H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNHQICHUOYXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNC2CCCC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)


![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
